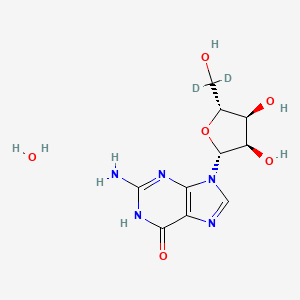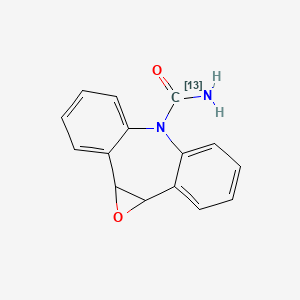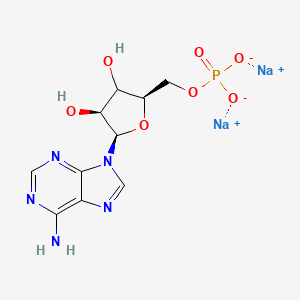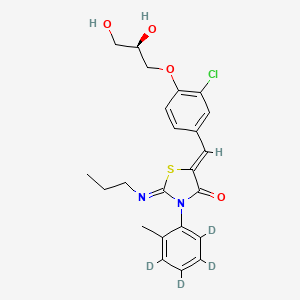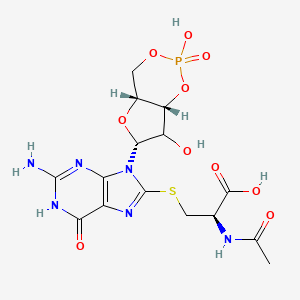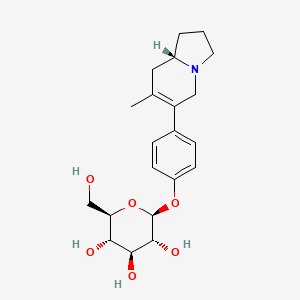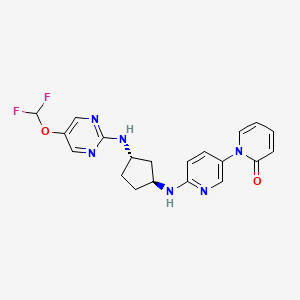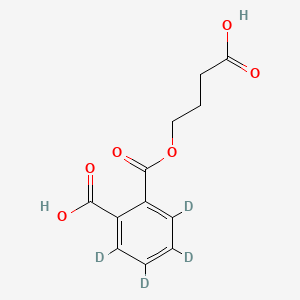
Mono(3-carboxypropyl) Phthalate-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mono(3-carboxypropyl) Phthalate-d4 is a deuterium-labeled compound, which means it contains deuterium atoms instead of regular hydrogen atoms. This compound is a labeled version of Mono(3-carboxypropyl) Phthalate, a metabolite of Di-n-octyl phthalate. Di-n-octyl phthalate is commonly used as a plasticizer in polyvinyl chloride plastics, cellulose esters, and polystyrene resins .
Analyse Chemischer Reaktionen
Mono(3-carboxypropyl) Phthalate-d4 can undergo various chemical reactions, similar to its non-deuterated counterpart. These reactions include:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol or other reduced forms.
Wissenschaftliche Forschungsanwendungen
Mono(3-carboxypropyl) Phthalate-d4 is primarily used in scientific research as a tracer or marker. Its deuterium labeling allows researchers to track the compound in biological systems and study its metabolism and pharmacokinetics. This compound is valuable in studies related to drug development, environmental monitoring, and toxicology. It helps in understanding the behavior of phthalates in the human body and their potential health effects .
Wirkmechanismus
The mechanism of action of Mono(3-carboxypropyl) Phthalate-d4 involves its interaction with biological systems as a labeled analog of Mono(3-carboxypropyl) Phthalate. It is metabolized similarly to its non-deuterated counterpart, allowing researchers to study its distribution, metabolism, and excretion. The deuterium atoms can influence the compound’s pharmacokinetics and metabolic profile, providing insights into the effects of deuterium substitution on drug behavior .
Vergleich Mit ähnlichen Verbindungen
Mono(3-carboxypropyl) Phthalate-d4 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Mono(3-carboxypropyl) Phthalate: The non-deuterated version of the compound.
Di-n-octyl phthalate: The parent compound from which Mono(3-carboxypropyl) Phthalate is derived.
Di(2-ethylhexyl) terephthalate (DEHTP): A phthalate alternative used as a plasticizer.
Di(isononyl)cyclohexane-1,2-dicarboxylate (DINCH): Another phthalate alternative used in consumer products.
This compound’s deuterium labeling makes it particularly useful in research applications where tracking and studying the compound’s behavior is essential.
Eigenschaften
Molekularformel |
C12H12O6 |
|---|---|
Molekulargewicht |
256.24 g/mol |
IUPAC-Name |
2-(3-carboxypropoxycarbonyl)-3,4,5,6-tetradeuteriobenzoic acid |
InChI |
InChI=1S/C12H12O6/c13-10(14)6-3-7-18-12(17)9-5-2-1-4-8(9)11(15)16/h1-2,4-5H,3,6-7H2,(H,13,14)(H,15,16)/i1D,2D,4D,5D |
InChI-Schlüssel |
IYTPMLIWBZMBSL-GYABSUSNSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCCCC(=O)O)[2H])[2H] |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)O)C(=O)OCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


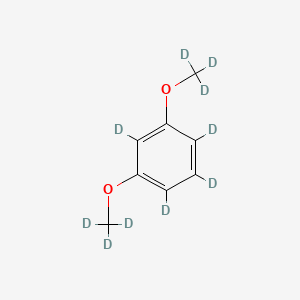
![(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]pentanediamide](/img/structure/B15139291.png)

![3-[(3,5-Dibromo-4-butoxyphenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one](/img/structure/B15139307.png)
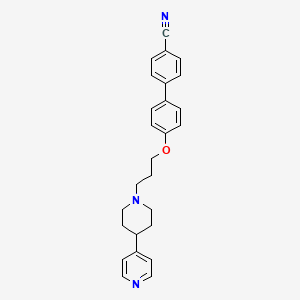

![cyclo[N(Me)Ala-Phe-D-Trp-Lys-Thr-Phe]](/img/structure/B15139324.png)
